molecular formula C21H24N6O4 B2397425 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1206999-24-7

3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2397425
CAS No.: 1206999-24-7
M. Wt: 424.461
InChI Key: DLZGXNSUWMCQIG-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one features a hybrid molecular architecture designed for pharmacological research. Its structure incorporates a benzo[d]oxazol-2(3H)-one moiety, a scaffold recognized in medicinal chemistry for its diverse biological properties. This scaffold has been investigated in relation to the central nervous system; for instance, structurally related compounds, such as sigma receptor ligands featuring the benzo[d]oxazol-2(3H)-one core, have been studied for their potential to mitigate the effects of stimulants like methamphetamine and cocaine in preclinical models . The core of the molecule also contains a 6-morpholinopyrimidine unit linked via a piperazine chain. The morpholino-pyrimidine motif is a privileged structure in kinase inhibitor drug discovery. This motif is present in several potent and selective kinase inhibitors, such as GDC-0941, a Class I PI3 kinase inhibitor developed for cancer treatment , and BMS-354825, a dual Src/Abl kinase inhibitor . The integration of these distinct pharmacophores suggests potential for targeting multiple biological pathways or for serving as a lead structure in the development of novel enzyme or receptor probes. Consequently, this reagent holds significant value for researchers engaged in hit-to-lead optimization campaigns, investigating structure-activity relationships (SAR) in heterocyclic compounds, and exploring new chemical entities for various therapeutic areas, including oncology and neurological disorders.

Properties

IUPAC Name

3-[2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c28-20(14-27-16-3-1-2-4-17(16)31-21(27)29)26-7-5-24(6-8-26)18-13-19(23-15-22-18)25-9-11-30-12-10-25/h1-4,13,15H,5-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZGXNSUWMCQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and findings.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps, including the formation of the morpholinopyrimidine moiety and subsequent coupling with the benzo[d]oxazol framework. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including those similar to our compound. For instance, compounds derived from morpholinopyrimidine have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells. Specifically, derivatives like V4 and V8 demonstrated a marked reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. The molecular docking studies indicated strong binding affinities to the active sites of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .

Anticancer Activity

The anticancer potential of compounds containing morpholinopyrimidine has been explored through various in vitro assays. These compounds have been evaluated against different cancer cell lines, demonstrating cytotoxic effects. For example, one study reported that morpholinopyrimidine derivatives exhibited selective inhibition against specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationships (SARs) indicate that modifications to the piperazine and pyrimidine rings can enhance anticancer efficacy .

Antimicrobial Activity

In addition to anti-inflammatory and anticancer activities, the compound's antimicrobial properties have also been investigated. Studies have shown that certain derivatives exhibit activity against fungal strains such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole. This suggests that the synthesized compounds could serve as potential alternatives or adjuncts in antifungal therapy .

Case Studies

Study Activity Assessed Findings
Study 1Anti-inflammatoryCompounds V4 and V8 inhibited NO production in LPS-stimulated macrophages; reduced iNOS and COX-2 expression .
Study 2AnticancerMorpholinopyrimidine derivatives showed selective cytotoxicity against cancer cell lines; SAR indicated enhanced efficacy with specific substitutions .
Study 3AntimicrobialCertain derivatives displayed antifungal activity with MIC values comparable to ketoconazole against Candida species .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising activity against various biological targets, particularly in the context of anti-inflammatory and analgesic effects. The presence of the morpholinopyrimidine and piperazine moieties enhances its interaction with specific receptors and enzymes, making it a candidate for drug development.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). For instance, studies on related morpholinopyrimidine derivatives showed that they significantly reduced iNOS and COX-2 mRNA expression in LPS-stimulated macrophage cells, indicating their potential as anti-inflammatory agents .

Analgesic Properties

The compound's ability to inhibit COX enzymes suggests it may also possess analgesic properties. In vitro assays have shown that certain derivatives exhibit high selectivity for COX-2, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to variations in biological activity. For example, substituents on the piperazine or morpholinopyrimidine rings can significantly influence the compound's affinity for its targets.

Structural Feature Effect on Activity
Methoxy Group on Phenyl RingIncreases anti-inflammatory activity
Fluorine SubstitutionEnhances binding affinity to COX-2
Morpholine RingCritical for receptor interaction

Case Studies

Several studies have investigated the biological activities of compounds related to 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one.

Study on Anti-inflammatory Effects

In a study published in RSC Publishing, researchers synthesized several derivatives and evaluated their anti-inflammatory activity in macrophages stimulated by LPS. Compounds V4 and V8 demonstrated significant inhibition of NO production and reduced protein expression of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .

Evaluation of Analgesic Activity

Another study assessed various derivatives for their analgesic properties through COX inhibition assays. The findings indicated that specific substitutions led to enhanced selectivity for COX-2, making these compounds promising candidates for further development as analgesics .

Comparison with Similar Compounds

Benzo[d]oxazolone and Benzo[d]thiazolone Derivatives

describes derivatives of 3-(2-(piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one and its thiazolone analog. Key comparisons include:

Feature Target Compound Benzo[d]oxazolone Derivatives Benzo[d]thiazolone Derivatives
Core Structure Benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one Benzo[d]thiazol-2(3H)-one
Piperazine Substituent 6-Morpholinopyrimidin-4-yl Varied (e.g., alkyl, aryl groups) Varied (e.g., alkyl, aryl groups)
Synthesis Yield ~63–68% (inferred) 63–68% 63–68%
Biological Activity Not explicitly reported (inferred receptor binding) Receptor binding (sigma, dopamine) inferred Similar to oxazolone derivatives

The thiazolone analogs exhibit similar synthetic yields but may differ in receptor affinity due to sulfur’s electronegativity versus oxygen, altering binding pocket interactions .

AG-0029: A Dopamine/Histamine Receptor Ligand

The compound 7-(4-(3-(4-(morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one (AG-0029) shares structural motifs with the target compound but differs in the piperazine substituent (morpholinomethylphenoxypropyl vs. morpholinopyrimidinyl). Key distinctions:

Parameter Target Compound AG-0029
Piperazine Substituent 6-Morpholinopyrimidin-4-yl 4-(Morpholinomethyl)phenoxypropyl
Primary Targets Hypothesized: Sigma-2, dopamine receptors Dopamine D2/D3, histamine H3 receptors
PET Imaging Utility Not reported Detectable receptor occupancy via [11C]raclopride

AG-0029’s morpholinomethylphenoxypropyl group may enhance blood-brain barrier penetration, whereas the target compound’s pyrimidine ring could favor interactions with nucleotide-binding domains (e.g., kinase or sigma receptors) .

Functional Comparison with Sigma Receptor Ligands

Sigma-2 Receptor Agonists (e.g., CB-64D)

Sigma-2 receptors are overexpressed in tumors and implicated in apoptosis. The target compound’s morpholinopyrimidine group resembles sigma-2 ligands like CB-64D, which induce caspase-independent apoptosis .

Property Target Compound CB-64D
Receptor Specificity Hypothesized: Sigma-2 Sigma-2 selective
Apoptotic Mechanism Not reported (potential caspase-independent) Caspase-independent, p53-independent
Synergy with Chemotherapy Unknown Potentiates doxorubicin in resistant cell lines

Calcium Signaling Modulation

Sigma-2 ligands like BD737 and CB-64D trigger Ca$ ^{2+} $ release from endoplasmic stores in SK-N-SH neuroblastoma cells . Structural similarities between the target compound and these ligands (e.g., piperazine linkers) suggest it may also modulate Ca$ ^{2+} $ signaling, though empirical data are lacking.

Comparison with Heterocyclic Derivatives in Recent Studies

and highlight compounds with pyrimidine and triazolopyridinone cores linked to piperazines. For example, 4i and 4j incorporate coumarin and tetrazole groups, differing in solubility and photophysical properties. The target compound’s benzo[d]oxazolone core may offer superior stability compared to coumarin derivatives in physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, and how can reaction yields be improved?

  • Methodology :

  • Use a multi-step approach involving condensation of morpholine-substituted pyrimidine with piperazine derivatives, followed by coupling to a benzo[d]oxazolone scaffold.
  • Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) based on analogous syntheses. For example, piperazine-morpholine hybrids in achieved 51–53% yields under reflux conditions .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally related compounds (e.g., piperazine-morpholine derivatives in showed characteristic piperazine CH2 signals at δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., target [M+H]+ ion with <2 ppm error). reported HRMS data for benzoxazolone derivatives with 0.5–1.2 ppm accuracy .
  • Elemental Analysis : Validate C, H, N content (e.g., ±0.4% deviation from theoretical values, as in ) .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase buffered at pH 6.5 (e.g., ammonium acetate/acetic acid, as in ) .
  • TGA/DSC : Monitor thermal degradation profiles to identify decomposition thresholds (e.g., >200°C for stable morpholine derivatives).

Advanced Research Questions

Q. How do structural modifications to the piperazine or morpholine moieties affect bioactivity?

  • Methodology :

  • Design analogs with substitutions (e.g., fluorophenyl or benzodioxole groups, as in and ) and compare IC50 values in target assays .
  • Use molecular docking to predict binding affinity changes at receptor sites (e.g., piperazine’s role in hydrogen bonding with kinase targets).

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Case Study :

  • If NMR signals for the morpholine ring vary, perform variable-temperature NMR to detect conformational flexibility (e.g., chair-to-boat transitions in piperazine rings) .
  • Cross-validate with X-ray crystallography (e.g., resolved piperazine-morpholine conformers using single-crystal analysis) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (<3 for optimal permeability), PSA (<90 Ų for blood-brain barrier penetration), and CYP450 inhibition risks.
  • Compare with experimental data from microsomal stability assays (e.g., used hepatocyte models for triazole-pyrimidine analogs) .

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